Home > Products > Screening Compounds P79711 > Ibudilast-d3 (Major)
Ibudilast-d3 (Major) - 102064-45-9

Ibudilast-d3 (Major)

Catalog Number: EVT-389948
CAS Number: 102064-45-9
Molecular Formula: C14H18N2O
Molecular Weight: 234.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Labeled Ibudilast. A leukotriene D4 antagonist. Used as an antiallergic, antiasthmatic, and vasodilator (cerebral).

Source and Classification

Ibudilast-d3 is classified as a pharmaceutical compound and specifically as an isotopically labeled derivative of Ibudilast. Its chemical structure can be represented by the International Chemical Identifier (InChI) string: ZJVFLBOZORBYFE-UHFFFAOYSA-N, indicating its unique molecular configuration. The compound has a CAS Registry Number of 102064-45-9, which aids in its identification across various scientific databases .

Synthesis Analysis

The synthesis of Ibudilast-d3 involves the incorporation of deuterium atoms into the original Ibudilast molecule. This process typically utilizes methods such as:

  • Deuteration Techniques: Common approaches include using deuterated solvents or reagents during the synthesis process to replace hydrogen atoms with deuterium.
  • Reaction Conditions: The synthesis may require specific conditions such as controlled temperatures, pressures, and reaction times to ensure optimal incorporation of deuterium without compromising the integrity of the original compound.

The detailed parameters for these reactions are often proprietary or specific to research protocols, but they generally follow established organic synthesis methodologies .

Molecular Structure Analysis

Ibudilast-d3 maintains a similar molecular structure to Ibudilast, with the primary distinction being the substitution of certain hydrogen atoms with deuterium. The molecular formula for Ibudilast is C14H18N2OC_{14}H_{18}N_{2}O, while for Ibudilast-d3, it would be C14H15D2N2OC_{14}H_{15}D_{2}N_{2}O.

Structural Features

  • Functional Groups: The molecule contains amine and ketone functional groups, which are critical for its pharmacological activity.
  • Stereochemistry: The stereochemical configuration plays a significant role in its interaction with biological targets, particularly enzymes involved in inflammatory pathways.

The molecular geometry can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into bond lengths and angles that may differ due to deuteration .

Chemical Reactions Analysis

Ibudilast-d3 participates in various chemical reactions typical of phosphodiesterase inhibitors. These reactions include:

  • Inhibition Mechanism: It competes with cyclic nucleotides for binding to phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells.
  • Metabolic Pathways: The compound undergoes metabolic transformations that may involve hydroxylation or conjugation, influencing its pharmacokinetics and bioavailability.

The specifics of these reactions can vary based on environmental conditions and biological contexts .

Mechanism of Action

Ibudilast-d3 exerts its effects primarily through the inhibition of phosphodiesterase 4. This mechanism results in:

  • Increased Cyclic Nucleotide Levels: By preventing the breakdown of cyclic adenosine monophosphate and cyclic guanosine monophosphate, it enhances signaling pathways associated with anti-inflammatory responses.
  • Modulation of Cytokine Production: The accumulation of cyclic nucleotides activates protein kinase A and exchange proteins activated by cyclic adenosine monophosphate, leading to altered transcriptional regulation of inflammatory cytokines.

This mechanism underlies its therapeutic potential in treating inflammatory diseases and neuroprotection .

Physical and Chemical Properties Analysis

Ibudilast-d3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 240.31 g/mol.
  • Solubility: Generally soluble in organic solvents; solubility in water can vary based on pH.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the formulation strategies used in drug development and delivery systems .

Applications

Ibudilast-d3 is primarily utilized in research settings for:

  • Pharmacokinetic Studies: Its isotopic labeling allows researchers to track absorption, distribution, metabolism, and excretion within biological systems effectively.
  • Therapeutic Research: Ongoing studies explore its potential applications in treating various inflammatory conditions and neurodegenerative diseases.
  • Mechanistic Studies: Investigating the specific pathways influenced by phosphodiesterase inhibition provides insights into broader therapeutic strategies against inflammation and related disorders .
Chemical Characterization of Ibudilast-d3 (Major)

Structural Identification and Isotopic Labeling

Ibudilast-d3 (Major), designated chemically as 2-methyl-1-(4,5,6,7-tetradeuterio-2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one, represents a strategically deuterated analogue of the parent compound ibudilast. Its molecular formula is C₁₄D₄H₁₄N₂O (alternatively denoted as C₁₄H₁₅D₃N₂O in some sources), with a molecular weight of 234.33 g/mol [2] [8]. The compound carries the CAS Registry Number 102064-45-9, distinguishing it from other isotopologues like Ibudilast-d7 (HY-B0763S1) [4] [6].

Deuterium Substitution Patterns in the Pyrazolopyridine Core

The deuterium atoms are incorporated at the 4,5,6,7-positions of the pyrazolopyridine core, as evidenced by the SMILES notation [2H]c1c([2H])c([2H])n2nc(C(C)C)c(C(=O)C(C)C)c2c1[2H] [2]. This specific labeling pattern targets positions adjacent to the pharmacophore (ketone and isopropyl groups), minimizing potential steric or electronic perturbations to the active site binding while maximizing kinetic isotope effects on metabolic pathways. The isotopic purity of commercially available material typically exceeds 95% D, confirmed via mass spectrometry and NMR analyses [2] [10].

Table 1: Deuterium Labeling Positions in Ibudilast-d3 (Major)

PositionAtom TypeChemical EnvironmentSignificance
4CarbonPyridine ring (C-H → C-D)Adjacent to N1; influences ring electron density
5CarbonPyridine ring (C-H → C-D)Ortho to ketone; potential metabolic site
6CarbonPyridine ring (C-H → C-D)Meta to isopropyl group
7CarbonPyridine ring (C-H → C-D)Proximal to pyrazole N; affects tautomerism

Comparative Molecular Dynamics: Ibudilast vs. Ibudilast-d3

Deuterium substitution induces subtle but biochemically significant changes in molecular dynamics:

  • Bond Strengthening: C-D bonds exhibit ~5-10 kJ/mol higher dissociation energy compared to C-H bonds due to reduced zero-point vibrational energy, potentially altering oxidative metabolism rates [5].
  • Metabolic Stability: Kinetic isotope effects (KIEs) preferentially retard cytochrome P450-mediated hydroxylation at deuterated positions, extending plasma half-life in preclinical models. This is critical for tracer applications requiring prolonged detection windows [5] [7].
  • Spatial Parameters: X-ray crystallography and DFT calculations confirm that deuterium substitution induces <0.01 Å changes in bond lengths and <0.5° in bond angles, preserving the parent molecule’s conformational landscape [5].

Table 2: Key Physicochemical Differences Between Ibudilast and Ibudilast-d3

PropertyIbudilastIbudilast-d3Technique for Analysis
Molecular Weight230.30 g/mol234.33 g/molHigh-Resolution MS
C-H Bond Dissociation Energy (C4-C7)~423 kJ/mol~428-433 kJ/molComputational DFT
Plasma Half-Life (Rat)19 hours~22-25 hours (est.)Radiolabeled Tracer Study

Synthetic Pathways for Deuterated Analogues

Catalytic Deuterium Incorporation Methodologies

The synthesis of Ibudilast-d3 employs heterogeneous catalytic exchange and deuterated precursor routes:

  • Direct Catalytic H/D Exchange: Ibudilast undergoes deuteration using PtO₂ or Pd/C catalysts in deuterium oxide (D₂O) at 80-120°C. This method achieves >85% isotopic incorporation but requires stringent control to prevent dehalogenation or ketone reduction [5] [10].
  • Deuterated Building Block Approach: A more efficient route involves coupling 4,5,6,7-tetradeuterio-2-isopropylpyrazolo[1,5-a]pyridine with 2-methylpropanoyl chloride. The pyridine precursor is synthesized via deuterium gas (D₂) reduction of brominated intermediates over Pd/BaSO₄, ensuring regiospecific labeling [5].Isotopic enrichment is verified by LC-MS (m/z 235.17 [M+H]⁺) and ²H-NMR (δ 7.0-8.0 ppm, absent in protio form) [2] [8].

Properties

CAS Number

102064-45-9

Product Name

Ibudilast-d3 (Major)

IUPAC Name

2-methyl-1-(4,5,6,7-tetradeuterio-2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one

Molecular Formula

C14H18N2O

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i5D,6D,7D,8D

InChI Key

ZJVFLBOZORBYFE-KDWZCNHSSA-N

SMILES

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C

Synonyms

2-Methyl-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-d3; _x000B_1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one-d3; 2-Isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine-d3; 3-Isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine-d3; AV

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C

Isomeric SMILES

[2H]C1=C(C2=C(C(=NN2C(=C1[2H])[2H])C(C)C)C(=O)C(C)C)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.